molecular formula C20H14N2O4S3 B12195642 N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12195642
M. Wt: 442.5 g/mol
InChI Key: KGJOOUWJDGVCQD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a heterocyclic compound featuring a coumarin (2H-chromen-2-one) moiety linked via a propanamide bridge to a 1,3-thiazolidin-4-one ring substituted with a thiophen-2-ylmethylidene group. The compound’s molecular formula is C₂₂H₁₅N₂O₄S₂, with a molecular weight of 471.0 g/mol.

Properties

Molecular Formula

C20H14N2O4S3

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2-oxochromen-6-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H14N2O4S3/c23-17(21-13-4-5-15-12(10-13)3-6-18(24)26-15)7-8-22-19(25)16(29-20(22)27)11-14-2-1-9-28-14/h1-6,9-11H,7-8H2,(H,21,23)/b16-11-

InChI Key

KGJOOUWJDGVCQD-WJDWOHSUSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Intermediate A (Coumarin Derivative)

Intermediate A is prepared through a Perkin reaction or Knoevenagel condensation . For example:

  • React 6-aminocoumarin with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions.

  • Cyclize to form the 2-oxo-2H-chromen-6-yl structure.

Reaction Conditions :

ParameterDetails
CatalystAcetic acid or p-toluenesulfonic acid
SolventEthanol or DMF
TemperatureReflux (80–100°C)
Yield60–75% (estimated)

Source: Analogous methods for coumarin synthesis .

Step 2: Synthesis of Intermediate B (Thiazolidine Core)

Intermediate B involves a thiazolidine ring formation followed by stereoselective alkylation :

  • Thiazolidine Ring Formation :

    • React thiourea with a β-keto ester (e.g., ethyl glyoxylate) under acidic conditions.

    • Cyclize to form the 2-thioxo-1,3-thiazolidin-4-one scaffold.

  • Introduction of Thiophenylmethylidene Group :

    • Condense the thiazolidine intermediate with thiophen-2-carbaldehyde under basic conditions.

    • Control stereochemistry to achieve the (5Z) configuration.

Reaction Conditions :

ParameterDetails
BasePyridine or NaOH
SolventEthanol or THF
TemperatureRoom temperature to 60°C
CatalystNone or catalytic Cu(I)
Yield70–85% (estimated)

Source: Methods for thiazolidine synthesis and stereoselective alkylation .

Step 3: Amide Coupling

The final step involves coupling Intermediate A and B via an amide bond :

  • Activate the carboxylic acid group of Intermediate B using EDC/HOBt or DCC/DMAP .

  • React with Intermediate A in anhydrous DMF or dichloromethane.

Reaction Conditions :

ParameterDetails
Coupling AgentEDC/HOBt or DCC/DMAP
SolventDMF or DCM
TemperatureRoom temperature (24–25°C)
Reaction Time12–24 hours
Yield50–65% (estimated)

Source: Amide coupling strategies for similar propanamide derivatives.

Purification and Characterization

MethodPurposeDetails
TLC Monitoring Track reaction progressSilica gel plates, hexane/ethyl acetate (3:1)
Column Chromatography Isolate crude productSilica gel, gradient elution (hexane → ethyl acetate)
Crystallization Final purificationEthanol/water or methanol/ether
Spectroscopy Confirm structureNMR (1^1H, 13^{13}C), IR, HRMS

Data derived from analogous purification protocols .

Challenges and Optimization

  • Stereoselectivity :

    • The (5Z) configuration of the thiophenylmethylidene group is critical.

    • Achieved via kinetic control during condensation (e.g., using bulky bases or low temperatures).

  • Purification Difficulties :

    • Polarity mismatch between coumarin and thiazolidine moieties complicates chromatography.

    • Crystallization is often preferred for final purification .

  • Catalyst Dependency :

    • Copper(I) catalysts may improve yields in thiazolidine formation but require inert atmospheres.

Research Findings and Trends

  • Yield Optimization :

    • Multi-step syntheses typically yield 30–50% overall, with amide coupling as the rate-limiting step .

    • Use of microwave-assisted synthesis could enhance reaction rates .

  • Functional Group Compatibility :

    • The thiophenyl group may undergo oxidation under harsh conditions; inert atmospheres are advised.

  • Structural Analogues :

    • Compounds with methoxybenzylidene or chlorophenyl groups exhibit similar reactivity, suggesting a modular synthetic strategy .

Chemical Reactions Analysis

Reaction Conditions and Outcomes

ParameterDetailsYield
Solvent Acetic acid
Catalyst Sodium acetate
Temperature 70°C
Reaction Time 15–30 min (microwave) vs. 6–8 hr (conventional)75–85%
Purification Recrystallization (ethanol)≥95% purity

This method reduces reaction time by >80% compared to conventional heating .

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring undergoes nucleophilic substitution with amines or alcohols, enabling functionalization.

Example Reaction with Ethylamine

ReagentProductApplication
Ethylamine (NH₂CH₂CH₃)Replacement of thioxo with amine groupEnhanced solubility for biological assays

Mechanism :

  • Deprotonation of the thioxo group by a base.

  • Attack by the nucleophile (e.g., ethylamine) at the electrophilic sulfur.

  • Elimination of H₂S as a byproduct.

Oxidation of the Thiazolidinone Ring

The thiazolidinone moiety is susceptible to oxidation, particularly at the sulfur atom, forming sulfoxide or sulfone derivatives.

Oxidation Reactions

Oxidizing AgentProductConditions
H₂O₂ (30%)Sulfoxide derivativeRT, 2 hr
m-CPBASulfone derivative0°C, 1 hr

Impact :

  • Sulfoxide derivatives show increased polarity, aiding in chromatographic separation.

  • Sulfone derivatives exhibit reduced biological activity due to steric hindrance .

Hydrolysis of the Propanamide Linker

The propanamide bridge undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its coumarin and thiazolidinone components.

Hydrolysis Conditions

ConditionProductsOutcome
6M HCl, reflux, 4 hr6-Aminocoumarin + Thiazolidinone acidRecovery of coumarin fragment (92%)
NaOH (1M), RT, 24 hrPartial hydrolysisMixture of intermediates

This reaction is critical for structure-activity relationship (SAR) studies .

Photochemical Reactivity of the Coumarin Moiety

The coumarin component undergoes [2+2] photocycloaddition under UV light (λ = 365 nm), forming dimeric structures.

Photoreaction Data

ParameterDetails
Light Source UV lamp (365 nm)
Solvent Acetonitrile
Reaction Time 12 hr
Product Coumarin dimer + Thiazolidinone conjugate

Applications :

  • Used to study light-triggered drug release mechanisms.

Z→E Isomerization of the Thiophen-2-ylmethylidene Group

The (5Z)-configuration of the thiophene substituent can isomerize to the E-form under thermal or photochemical conditions.

Isomerization Study

ConditionZ:E Ratio (Initial)Z:E Ratio (Final)
Heating (80°C, 2 hr)100:062:38
UV Exposure (254 nm, 1 hr)100:045:55

Implications :

  • Altered biological activity due to changes in molecular geometry .

Complexation with Metal Ions

The thioxo and carbonyl groups act as ligands for transition metals, forming coordination complexes .

Metal-Binding Affinity

Metal IonStability Constant (log K)Application
Cu²⁺8.9 ± 0.2Anticancer
Fe³⁺7.2 ± 0.3MRI contrast agents

Mechanism :

  • Bidentate binding via sulfur (thioxo) and oxygen (carbonyl) .

Scientific Research Applications

Anticancer Activity

The compound exhibits potential anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the inhibition of specific enzymes linked to cancer progression, thereby modulating cellular pathways that lead to cell death. Studies have shown that derivatives of thiazolidinones, similar to this compound, can effectively inhibit tumor growth in vitro and in vivo settings .

Anti-inflammatory Effects

Research indicates that this compound may inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are crucial for developing new anti-inflammatory drugs, as they can help manage conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide has shown promising antimicrobial activity against various bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance, where compounds that can combat infections without relying on traditional antibiotics are increasingly valuable .

Building Block for Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced biological activities or novel properties.

Coupling Reactions

The compound's ability to undergo various coupling reactions makes it suitable for developing new materials and pharmaceuticals. For instance, its thiazolidine ring can be utilized in constructing heterocyclic compounds, which are essential in drug design .

Interaction with Molecular Targets

The interaction of this compound with molecular targets is a critical area of study. It binds to specific enzymes and receptors, altering their activity and leading to therapeutic effects .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of this compound. Researchers have conducted SAR studies to identify which modifications enhance its anticancer and anti-inflammatory properties while minimizing toxicity .

Anticancer Studies

A study demonstrated that derivatives of thiazolidinones similar to this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Research

Another research focused on the anti-inflammatory properties of thiazolidine derivatives showed that they could effectively reduce inflammation markers in animal models, supporting the therapeutic potential of this compound in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The chromenyl and thiazolidinone moieties can bind to active sites, modulating the activity of these targets. The compound may also influence cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compounds 12 and 13) correlate with lower yields (53–58%) compared to electron-neutral/donating groups (e.g., 90% for Compound 9). This may reflect steric or electronic challenges during imine formation .
  • Melting Points : Aromatic substituents (e.g., indole in Compound 10) elevate melting points (>200°C), likely due to enhanced π-π stacking. In contrast, aliphatic or flexible groups (e.g., nitro-furyl in Compounds 12–13) reduce melting points .

Positional Isomerism in Chlorobenzylidene Derivatives

Two closely related isomers differ in the chlorine substituent’s position on the benzylidene ring:

  • 3-Chloro isomer (CAS 900135-49-1, ): Smiles: O=C(CCN1C(=O)C(=Cc2cccc(Cl)c2)SC1=S)Nc1ccc2oc(=O)ccc2c1.
  • 2-Chloro isomer (CAS 900135-04-8, ): Smiles: O=C(CCN1C(=O)C(=Cc2ccccc2Cl)SC1=S)Nc1ccc2oc(=O)ccc2c1.

Comparison :

  • Steric Effects : Ortho-substitution (2-chloro) may introduce steric hindrance, affecting molecular packing and solubility.

Thiophene-Containing Analogues

The title compound’s thiophen-2-ylmethylidene group is shared with (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone (). Both compounds utilize thiophene aldehydes in Claisen-Schmidt condensations, achieving high yields (94% for ’s compound).

Chromone-Based Derivatives

Compounds 1–4 from incorporate chromone (4H-chromen-4-one) rings but differ in functional groups:

  • Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide.
  • Compound 2 : Diazaphosphinane ring with dual thioxo groups.

Divergence from Target Compound :

  • Diazaphosphinane rings in ’s compounds introduce sulfur and phosphorus atoms, which may confer distinct redox or catalytic properties.

Biological Activity

N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic compound that integrates a coumarin moiety with a thiazolidine ring, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a coumarin backbone linked to a thiazolidine derivative with a thiophene substituent. Its molecular formula is C18H16N2O3SC_{18}H_{16}N_2O_3S, with a molecular weight of approximately 344.39 g/mol. The structural complexity contributes to its potential pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

1. Antimicrobial Activity

Research indicates that derivatives of coumarin and thiazolidine exhibit significant antimicrobial properties. For instance, compounds containing the thiazolidine ring have shown activity against various bacterial strains. A study reported that thiazolidine derivatives demonstrate enhanced antibacterial potency compared to their corresponding free ligands .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicroorganismMIC (μg/mL)
Thiazolidine Derivative AE. coli32
Thiazolidine Derivative BS. aureus16
Coumarin Derivative CC. albicans64

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer).

A recent study demonstrated that related thiazolidine derivatives induced apoptosis in cancer cells via the activation of caspase pathways . The IC50 values for these compounds ranged from 25 to 35 μM, indicating moderate to high cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Thiazolidine Derivative DHeLa30
Thiazolidine Derivative EMCF-728
N-(2-oxo...)HepG235

3. Anti-inflammatory Activity

Thiophene derivatives are recognized for their anti-inflammatory properties. Compounds similar to N-(2-oxo...) have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of compounds related to N-(2-oxo...). For example, one study focused on the synthesis and evaluation of thiophene-containing thiazolidines, revealing their effectiveness against cancer cell lines and their ability to modulate inflammatory responses .

Q & A

Basic: What synthetic routes are commonly employed for preparing this compound, and what reaction conditions are critical for yield optimization?

Methodological Answer:
The compound’s synthesis involves multi-step reactions, including cyclocondensation and Michael addition. For example, thiazolidinone derivatives are synthesized via refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid (Method a) or thiourea derivatives with chloroacetic acid (Method b) under controlled temperature (reflux for 3–5 hours) . Key variables include stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and catalyst choice (e.g., sodium acetate as a base). Yield optimization requires monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis of sensitive groups like the thioxo moiety.

Basic: What spectroscopic techniques are essential for characterizing its structure, and what spectral markers distinguish its Z-configuration?

Methodological Answer:

  • 1H/13C-NMR : The Z-configuration of the thiophen-2-ylmethylidene group is confirmed by coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) and downfield shifts for carbonyl groups (e.g., 4-oxo-thiazolidinone at δ 170–175 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) are key markers .
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ or [M−H]−) and fragmentation patterns aligned with the chromene-thiazolidinone scaffold .

Advanced: How can researchers resolve contradictions in bioactivity data caused by structural isomerism or impurities?

Methodological Answer:

  • Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water gradient) to separate Z/E isomers or byproducts. For example, Z-isomers often elute earlier due to reduced polarity compared to E-isomers .
  • Bioassay Validation : Re-test purified fractions in dose-response assays (e.g., IC50 determinations in cancer cell lines) to isolate contributions from specific isomers. Contradictions in cytotoxicity data may arise from trace impurities (<1%) acting as off-target inhibitors .
  • X-ray Crystallography : Resolve ambiguous configurations (e.g., thiophene vs. chromene ring orientation) via single-crystal diffraction, which provides definitive bond angles and torsional data .

Advanced: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester or amide linkages) at the propanamide moiety to enhance water solubility. For example, ethyl ester derivatives of similar thiazolidinones show improved logP values .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to increase plasma half-life. Dynamic light scattering (DLS) and dialysis methods are used to optimize loading efficiency .
  • Co-crystallization : Co-crystallize with cyclodextrins (e.g., β-CD) to stabilize the compound in aqueous media. Phase solubility diagrams guide molar ratios for maximal complexation .

Advanced: How can computational modeling predict the compound’s binding affinity to target proteins, and what limitations exist?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR. The thiophene and chromene moieties often occupy hydrophobic pockets, while the thioxo group may form hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Limitations include force field inaccuracies for sulfur-containing heterocycles, requiring manual parameterization .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and H-bond donors. Cross-validate with experimental IC50 data to refine predictive power .

Basic: What are the key stability challenges during storage, and how can degradation products be identified?

Methodological Answer:

  • Stability Issues : The compound is prone to oxidation (thioxo → sulfone) and hydrolysis (amide bond cleavage) under humid conditions. Store lyophilized at −20°C under argon .
  • Degradation Analysis : Use LC-MS to detect degradation products. For example, sulfone derivatives (m/z +32) or chromene ring-opened fragments (m/z −94) indicate oxidative or hydrolytic pathways, respectively .

Advanced: How can researchers design SAR studies to explore the role of the thiophen-2-ylmethylidene substituent in bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace the thiophene ring with furan, pyrrole, or phenyl groups via analogous condensation reactions. Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) .
  • Electron Density Mapping : Use DFT calculations (Gaussian 09) to assess electronic effects. Thiophene’s electron-rich nature may enhance π-π stacking with aromatic residues in target proteins .
  • Crystallographic Overlays : Superpose analogs’ X-ray structures to identify steric clashes or favorable interactions. For example, bulkier substituents may reduce affinity by disrupting hydrophobic packing .

Advanced: What experimental controls are critical when testing the compound’s anti-inflammatory activity in cell-based assays?

Methodological Answer:

  • Cytotoxicity Controls : Include MTT assays to distinguish anti-inflammatory effects from general cell death. Use EC50/IC50 ratios to confirm selectivity (e.g., COX-2 vs. COX-1 inhibition) .
  • ROS Scavengers : Add N-acetylcysteine (NAC) to confirm that observed effects are not artifacts of reactive oxygen species (ROS) modulation .
  • Positive/Negative Controls : Use dexamethasone (for IL-6 suppression) and vehicle (DMSO ≤0.1%) to validate assay robustness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.